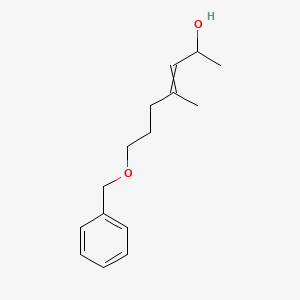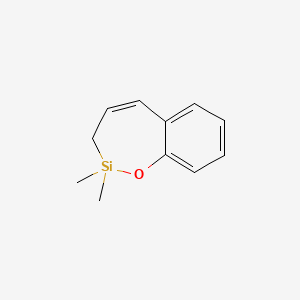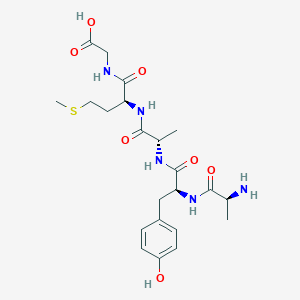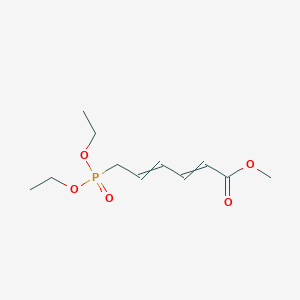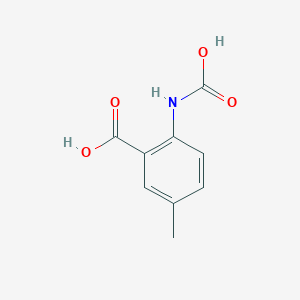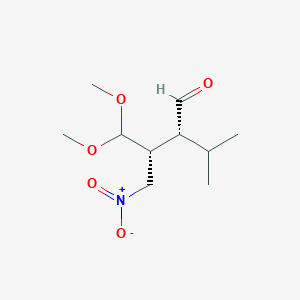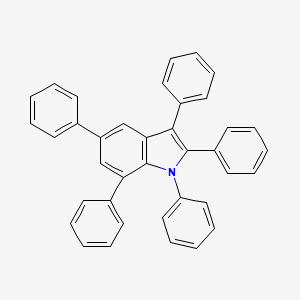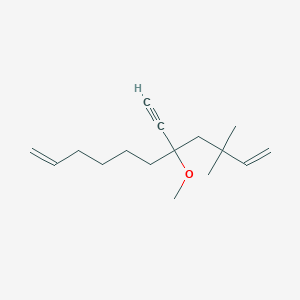![molecular formula C72H75P B14179721 Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane CAS No. 861259-58-7](/img/structure/B14179721.png)
Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane is a complex organophosphorus compound known for its unique structural properties and reactivity. This compound is characterized by the presence of three bulky aryl groups attached to a central phosphorus atom, which significantly influences its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane typically involves the reaction of phosphorus trichloride with 3,5-bis(2,4,6-trimethylphenyl)phenyl lithium reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction and to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the aryl groups are replaced by other substituents.
Coordination: The phosphorus atom can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Halogenating agents such as bromine or chlorine are often used.
Coordination: Transition metals like palladium or platinum are used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic metals.
Industry: It is used in the production of fine chemicals and in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane exerts its effects is primarily through its role as a ligand. The bulky aryl groups create a steric environment around the phosphorus atom, which can influence the reactivity and selectivity of the metal center in catalytic processes. The compound can stabilize transition states and intermediates, thereby enhancing the efficiency of catalytic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2,4,6-trimethylphenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
- Tris(3,5-dimethylphenyl)phosphine
Uniqueness
Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane is unique due to the presence of multiple bulky aryl groups, which provide significant steric hindrance. This steric effect can enhance the selectivity of catalytic reactions and improve the stability of metal complexes compared to other similar phosphines.
Eigenschaften
CAS-Nummer |
861259-58-7 |
|---|---|
Molekularformel |
C72H75P |
Molekulargewicht |
971.3 g/mol |
IUPAC-Name |
tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C72H75P/c1-40-19-46(7)67(47(8)20-40)58-31-59(68-48(9)21-41(2)22-49(68)10)35-64(34-58)73(65-36-60(69-50(11)23-42(3)24-51(69)12)32-61(37-65)70-52(13)25-43(4)26-53(70)14)66-38-62(71-54(15)27-44(5)28-55(71)16)33-63(39-66)72-56(17)29-45(6)30-57(72)18/h19-39H,1-18H3 |
InChI-Schlüssel |
DPBHGRKDENXNIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=CC(=CC(=C2)P(C3=CC(=CC(=C3)C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)C6=CC(=CC(=C6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C9=C(C=C(C=C9C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


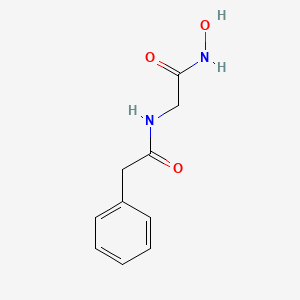
![1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14179664.png)


